(S)-1-Methylazetidine-2-carboxylic acid
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Overview
Description
(S)-1-Methylazetidine-2-carboxylic acid is a chiral amino acid derivative with a unique four-membered azetidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Methylazetidine-2-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the use of azetidine derivatives, which are cyclized using specific catalysts and reaction conditions to form the desired product. The reaction conditions often involve the use of strong bases or acids to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and cost-effective methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. The industrial production process also emphasizes the use of environmentally friendly reagents and solvents to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Methylazetidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include nucleophiles such as halides (Cl⁻, Br⁻) and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted azetidine derivatives.
Scientific Research Applications
(S)-1-Methylazetidine-2-carboxylic acid has numerous applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: It serves as a model compound for studying enzyme-substrate interactions and protein folding mechanisms.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-1-Methylazetidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate or inhibitor for certain enzymes, influencing metabolic pathways and cellular processes. The exact mechanism depends on the specific context and application, but it generally involves binding to active sites on enzymes or receptors, altering their activity and function.
Comparison with Similar Compounds
Similar Compounds
Proline: Another amino acid with a similar cyclic structure but with a five-membered ring.
Pyrrolidine-2-carboxylic acid: A compound with a similar structure but different ring size and properties.
Uniqueness
(S)-1-Methylazetidine-2-carboxylic acid is unique due to its four-membered azetidine ring, which imparts distinct chemical and physical properties compared to other amino acids and cyclic compounds. This uniqueness makes it valuable in various applications, particularly in the synthesis of chiral molecules and as a model compound in biochemical studies.
Properties
IUPAC Name |
(2S)-1-methylazetidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-6-3-2-4(6)5(7)8/h4H,2-3H2,1H3,(H,7,8)/t4-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDNMFKYCFKRTRC-BYPYZUCNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@H]1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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